2-Benzyloxy-6-fluorobenzonitrile 2-Benzyloxy-6-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 94088-45-6
VCID: VC2007931
InChI: InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
SMILES: C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Molecular Formula: C14H10FNO
Molecular Weight: 227.23 g/mol

2-Benzyloxy-6-fluorobenzonitrile

CAS No.: 94088-45-6

Cat. No.: VC2007931

Molecular Formula: C14H10FNO

Molecular Weight: 227.23 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyloxy-6-fluorobenzonitrile - 94088-45-6

Specification

CAS No. 94088-45-6
Molecular Formula C14H10FNO
Molecular Weight 227.23 g/mol
IUPAC Name 2-fluoro-6-phenylmethoxybenzonitrile
Standard InChI InChI=1S/C14H10FNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Standard InChI Key ITKHCBLEEGSDOF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N

Introduction

Chemical Identity and Structure

2-Benzyloxy-6-fluorobenzonitrile (CAS: 94088-45-6) is a structurally distinct compound characterized by a benzonitrile core with a fluorine substituent at position 6 and a benzyloxy group at position 2. The compound's molecular formula is C14H10FNO with a molecular weight of 227.23 g/mol . The structure features a nitrile group (-CN) that contributes to its chemical reactivity and potential for further functionalization.

The compound is known by several synonyms in scientific literature and commercial databases:

  • 2-(Benzyloxy)-6-fluorobenzonitrile

  • 6-Benzyloxy-2-fluorobenzonitrile

  • 2-Fluoro-6-phenylmethoxybenzonitrile

  • 2-Fluoro-6-benzyloxybenzonitrile

  • Benzonitrile, 2-fluoro-6-(phenylmethoxy)-

Structural Characteristics

The compound's structure comprises three key components: a benzonitrile core, a fluorine atom at position 6, and a benzyloxy group at position 2. This specific arrangement of functional groups contributes to its unique chemical properties and reactivity patterns. The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack .

Physical and Chemical Properties

2-Benzyloxy-6-fluorobenzonitrile exhibits specific physical and chemical properties that are important for its handling, storage, and application in chemical synthesis. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 2-Benzyloxy-6-fluorobenzonitrile

PropertyValueReference
Molecular FormulaC14H10FNO
Molecular Weight227.23 g/mol
Physical StateSolid
Density1.2±0.1 g/cm³
Boiling Point359.4±27.0 °C at 760 mmHg
Flash Point171.2±23.7 °C
LogP3.42
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.581

The compound exhibits limited water solubility due to its hydrophobic nature, as indicated by its LogP value of 3.42 . This property influences its absorption, distribution, and potential biological activity in physiological systems.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of 2-Benzyloxy-6-fluorobenzonitrile, with the most common methods involving nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution

A common synthetic route involves the reaction of 2,6-difluorobenzonitrile with benzyl alcohol in the presence of a suitable base. This method utilizes the nucleophilic substitution of one of the fluorine atoms by the benzyloxy group .

The general procedure typically involves:

  • Reaction of 2,6-difluorobenzonitrile with benzyl alcohol

  • Using a base such as potassium carbonate or sodium hydride

  • Employing a polar aprotic solvent like DMF or acetonitrile

  • Heating the reaction mixture to facilitate substitution

Alternative Synthetic Approaches

An alternative approach involves the conversion of appropriately substituted benzaldehyde derivatives to benzonitriles. This multi-step synthesis includes:

  • Benzylation of hydroxybenzaldehydes

  • Conversion of the aldehyde group to a nitrile via oxime formation and dehydration

  • Introduction of the fluorine atom through appropriate functionalization strategies

De Gruyter reports a synthetic procedure involving the borylation of bromo derivatives to produce phenylboronic acid esters, which can be further functionalized to obtain the target compound .

Applications and Uses

2-Benzyloxy-6-fluorobenzonitrile has found significant applications in pharmaceutical research and chemical synthesis.

Pharmaceutical Research

The compound serves as a valuable intermediate in the synthesis of antiviral agents, particularly those targeting HIV-1 reverse transcriptase. Research published in the Journal of Medicinal Chemistry highlights the importance of fluorinated benzonitrile derivatives in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Studies have demonstrated that compounds derived from 2-benzyloxy-6-fluorobenzonitrile exhibit potent inhibitory activity against HIV-1 reverse transcriptase, with some analogues showing activity in the picomolar range .

Building Block in Chemical Synthesis

Beyond its direct pharmaceutical applications, 2-Benzyloxy-6-fluorobenzonitrile serves as a versatile building block in the synthesis of more complex molecules. The presence of multiple functional groups (nitrile, fluorine, and benzyloxy) provides various sites for further chemical modifications .

Biological Activity

The biological significance of 2-Benzyloxy-6-fluorobenzonitrile lies primarily in its role as a precursor to compounds with potent antiviral activity.

Antiviral Properties

Derivatives of 2-Benzyloxy-6-fluorobenzonitrile have been investigated for their activity against HIV-1. Research by Samuele et al. (2014) demonstrates that compounds containing the 2-chloro-6-fluoro substitution pattern on the benzyl moiety exhibit exceptional potency against wild-type HIV-1 .

The study revealed that certain stereoisomers of these compounds display significant diastereo- and enantioselectivity in HIV-1 inhibition. Specifically, the highest antiviral activity correlates with the R absolute configuration at the stereogenic center of the C6-benzylic position .

Structure-Activity Relationships

Investigation of structure-activity relationships has revealed that:

  • The simultaneous C5(methyl)/C6(methyl/ethyl) substitution in related compounds provides the highest broad-spectrum inhibitory activity against HIV-1

  • The presence of the fluorine atom at position 6 significantly enhances the antiviral potency

  • Stereochemistry plays a crucial role in determining biological activity

SupplierProduct NumberPurityPackagingPrice (USD)Reference
TRCB130055Not specified10 mg$45
TRCB130055Not specified50 mg$60
Matrix Scientific02481398%5 g$103
Matrix Scientific02481398%25 g$310
AK Scientific3838AF95%Not specified$189 (5 g)
Cymit QuimicaIN-DA006S3Q95%100 mg€193
Cymit QuimicaIN-DA006S3Q95%250 mg€226
Cymit QuimicaIN-DA006S3Q95%500 mg€312
Cymit QuimicaIN-DA006S3Q95%1 g€589

The compound is generally available in various quantities ranging from milligram to gram scale, with purities typically between 95% and 98%. Pricing varies significantly based on quantity, purity, and supplier .

Related Compounds and Derivatives

Several structurally related compounds and derivatives of 2-Benzyloxy-6-fluorobenzonitrile have been reported in the literature, often with modifications to the benzyloxy group or additional substituents on the benzene rings.

Structurally Related Compounds

Notable related compounds include:

  • 2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile (CAS: 175204-09-8) - Features a 4-methyl substituent on the benzyl group

  • 2-(2-Chloro-benzyloxy)-6-fluoro-benzonitrile - Contains a chlorine substituent on the benzyl group

  • 2,6-Difluorobenzonitrile - A precursor compound lacking the benzyloxy substituent

These structural analogues often exhibit similar chemical properties but may display different biological activities based on their specific substitution patterns.

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